molecular formula C14H11BrClNO2 B3831931 N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide CAS No. 62095-59-4

N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B3831931
CAS No.: 62095-59-4
M. Wt: 340.60 g/mol
InChI Key: USPQXWOMWBPRCW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings, linked through an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-bromoaniline and 4-chlorophenol.

    Step 1 Formation of 4-chlorophenoxyacetic acid:

    Step 2 Formation of N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Typically carried out in polar aprotic solvents.

      Products: Substituted derivatives where the bromine or chlorine atoms are replaced by other functional groups.

  • Oxidation Reactions

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Conducted under acidic or basic conditions.

      Products: Oxidized derivatives, potentially forming quinones or other oxygenated compounds.

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

      Conditions: Performed under an inert atmosphere.

      Products: Reduced derivatives, potentially forming amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of chlorine.

    N-(4-chlorophenyl)-2-(4-bromophenoxy)acetamide: Similar structure but with the positions of bromine and chlorine swapped.

    N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide is unique due to the specific electronic and steric effects imparted by the bromine and chlorine atoms. These effects influence its reactivity and interactions with biological targets, making it distinct from its analogs.

This compound’s unique properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPQXWOMWBPRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307232
Record name N-(4-Bromophenyl)-2-(4-chlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62095-59-4
Record name NSC190471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromophenyl)-2-(4-chlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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